N-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-6-5(10)4-3(9(11)12)2-7-8-4/h2H,1H3,(H,6,10)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNHIOFCZRFQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 4 Nitro 1h Pyrazole 3 Carboxamide and Its Precursors
Retrosynthetic Analysis of the N-Methyl-4-nitro-1H-pyrazole-3-carboxamide Scaffold
A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, more readily available precursors. The primary disconnections are:
Amide Bond Disconnection : The most logical initial disconnection is at the amide bond (C-N bond). This breaks the target molecule into a carboxylic acid derivative, such as 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride or the parent carboxylic acid, and methylamine (B109427). This step simplifies the target by separating the synthesis of the core heterocyclic structure from the final functional group installation.
N-Methyl Bond Disconnection : The bond between the pyrazole (B372694) ring nitrogen (N1) and the methyl group can be disconnected. This step leads to the precursor 4-nitro-1H-pyrazole-3-carboxamide or its corresponding carboxylic acid, 4-nitro-1H-pyrazole-3-carboxylic acid. nih.gov This simplifies the synthesis to forming the substituted, non-alkylated pyrazole core.
Pyrazole Ring Disconnection : The pyrazole ring itself can be disconnected through two main strategies:
Cyclization Strategy : This involves breaking the two C-N bonds of the ring, leading to two key fragments: a hydrazine (B178648) derivative (specifically, methylhydrazine, if methylation precedes cyclization) and a 1,3-dicarbonyl compound. For the target molecule, this would be a derivative of nitromalonaldehyde, which already contains the required C4-nitro substituent. google.com
Nitration Strategy : Alternatively, the C-NO₂ bond can be disconnected. This suggests a synthetic route where 1-methyl-1H-pyrazole-3-carboxamide is synthesized first, followed by a regioselective nitration at the C4 position. The feasibility of this approach depends heavily on controlling the position of nitration on the pre-formed pyrazole ring. researchgate.net
This analysis reveals two primary forward synthetic pathways: (A) constructing a 4-nitropyrazole intermediate followed by N-methylation and amidation, or (B) constructing a 1-methylpyrazole-3-carboxylate intermediate followed by nitration and amidation.
Classical and Modern Synthetic Routes to 4-Nitropyrazole Systems
The synthesis of the 4-nitropyrazole core is a critical step in forming the target compound. Due to the stability and specific electronic properties of the pyrazole ring, several methods have been developed for its nitration and construction. nih.gov
Nitration Strategies for Pyrazole Rings
Direct nitration of a pre-existing pyrazole ring is a common and straightforward approach. Pyrazoles are classified as electron-rich (π-excessive) five-membered heterocycles, making them reactive towards electrophiles. researchgate.net
The most widely used method is electrophilic aromatic substitution employing a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). researchgate.netnih.gov This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. Fuming nitric acid, often combined with fuming sulfuric acid, can also be used as a potent nitrating system. nih.govguidechem.com The reaction often requires initial heating to overcome the activation energy, but it is highly exothermic and requires careful temperature control once initiated. researchgate.net More recently, N-nitropyrazoles themselves have been developed as versatile and powerful nitrating reagents for various aromatic compounds. nih.gov
| Method | Nitrating Agent(s) | Conditions | Key Feature | Reference(s) |
| Mixed Acid Nitration | HNO₃ / H₂SO₄ | Heating may be required | Standard electrophilic substitution | researchgate.netnih.gov |
| Fuming Acid Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | High efficiency for pyrazole nitration | guidechem.com |
| Rearrangement | N-Nitropyrazole | Sulfuric Acid, Room Temp. | Regioselective formation of 4-NP | nih.gov |
| Deiodinative Nitration | Fuming HNO₃ | Solid catalyst (zeolite/silica) | Starts from 4-iodopyrazole | guidechem.com |
This table presents a selection of nitration methods for pyrazole rings based on available research data.
Cyclization Approaches to 4-Nitropyrazoles
An alternative to direct nitration is the construction of the pyrazole ring from precursors that already contain the nitro group. This approach offers the advantage of pre-defined regiochemistry.
A classical example of this strategy is the reaction of a substituted hydrazine with a nitro-containing 1,3-dicarbonyl equivalent. For instance, 1-phenyl-4-nitropyrazole can be obtained by reacting phenylhydrazine (B124118) with nitromalonaldehyde. google.com This general methodology can be adapted to produce various 4-nitropyrazoles by changing the hydrazine component. Another, though less common, method involves the thermal decomposition of 4-nitro-5-hydroxypyridazones-(6), which rearrange to form 4-nitropyrazoles in good purity. google.com A high-risk synthesis has also been reported involving a one-step cyclization between diazomethane (B1218177) and chloronitroethylene. nih.gov
Regioselective Nitration in Pyrazole Chemistry
Controlling the position of nitration is crucial when substituents are present on the pyrazole ring. In an unsubstituted pyrazole, electrophilic attack is favored at the C4 position due to both electronic factors and steric accessibility. researchgate.net Therefore, direct nitration of pyrazole with mixed acid typically yields 4-nitropyrazole as the major product, although the formation of byproducts can complicate purification and lower yields. google.comguidechem.com
A more elegant and regioselective method involves the rearrangement of N-nitropyrazole. N-nitropyrazole can be synthesized first and then rearranged under specific conditions to yield either 3-nitropyrazole or 4-nitropyrazole. nih.gov Specifically, treating N-nitropyrazole with sulfuric acid at room temperature leads selectively to the formation of 4-nitropyrazole. nih.gov This two-step nitration-rearrangement sequence provides a reliable route to the desired 4-nitro isomer, avoiding the regioselectivity issues of direct nitration on more complex pyrazole precursors. nih.gov
Strategies for Introducing the N-Methyl Group on Pyrazoles
The introduction of a methyl group onto a nitrogen atom of the pyrazole ring is a key step in the synthesis of the title compound.
N-Alkylation of Pyrazole Precursors
The N-alkylation of pyrazoles is a well-established transformation. semanticscholar.org The most common approach involves a two-step sequence: deprotonation of the pyrazole's N-H bond with a base, followed by the addition of a methylating electrophile, such as methyl iodide. semanticscholar.orgnih.gov Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate organic solvent. nih.gov
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the lack of regioselectivity. The reaction often yields a mixture of the two possible regioisomers (e.g., N1- and N2-alkylation), which can be difficult to separate. semanticscholar.orgmdpi.com The ratio of these isomers is influenced by factors such as the steric bulk of substituents on the pyrazole ring and the reaction conditions. nih.govmdpi.com Generally, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. mdpi.com
To address the issue of regioselectivity, several modern methods have been developed.
Masked Reagents : The use of sterically bulky α-halomethylsilanes as masked methylating agents has been shown to dramatically improve selectivity, achieving N1/N2 ratios of over 92:8 in many cases. acs.org
Acid Catalysis : A method using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides an alternative to base-mediated alkylations. semanticscholar.orgmdpi.com
Biocatalysis : Engineered enzymes have been employed in two-enzyme cascade systems to achieve pyrazole alkylation with exceptional regioselectivity (>99%). nih.gov
| Method | Methylating Agent | Base / Catalyst | Key Feature | Reference(s) |
| Classical Alkylation | Methyl Iodide | K₂CO₃ or NaH | Prone to regioisomeric mixtures | nih.gov |
| Masked Reagent | α-Halomethylsilanes | KHMDS | High regioselectivity (>92:8) | acs.org |
| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Avoids strong base | semanticscholar.orgmdpi.com |
| Enzymatic | Haloalkanes | Engineered Methyltransferase | Excellent regioselectivity (>99%) | nih.gov |
This table summarizes various methods for the N-methylation of pyrazole precursors.
Directed N-Methylation Techniques and Selectivity
The selective N-methylation of pyrazoles is a significant synthetic hurdle due to the presence of two reactive nitrogen atoms within the heterocyclic ring, which can lead to mixtures of N1 and N2 regioisomers. acs.org The reactivity of these adjacent nitrogen atoms can be nearly identical, making controlled methylation challenging. acs.org For non-symmetrically substituted pyrazoles, such as the precursors to this compound, achieving high regioselectivity is crucial for an efficient synthesis.
Research has shown that the choice of methylating agent and reaction conditions profoundly influences the isomeric ratio of the products. Traditional methods often result in poor selectivity. acs.org A significant advancement in achieving high N1-selectivity is the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents, such as chlorotrisisoproxysilane, significantly enhance the selectivity of the N-alkylation step. acs.org The reaction proceeds by initial N-alkylation with the bulky silane, followed by a protodesilylation step using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgnih.gov This approach has achieved N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 across a range of pyrazole substrates. acs.orgnih.govresearcher.life The steric bulk of the α-halomethylsilane appears to be the dominant factor in directing the alkylation to the less hindered nitrogen atom. acs.org
Furthermore, the electronic nature of substituents on the pyrazole ring, such as a nitro group, can influence the N1 vs. N2 alkylation product ratios, particularly in methods like the Chan-Lam reaction. reddit.com For certain substituted pyrazoles, stepwise synthesis, including the methylation of a pre-formed pyrazole ring using reagents like methyl iodide in the presence of a base such as potassium carbonate, can also be employed, though the regiochemical outcome is highly dependent on the specific substrate and reaction conditions. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has also been found to dramatically increase regioselectivity in pyrazole formation, a principle that can be applied to control the outcome of reactions with methylhydrazine. acs.org
Table 1: Comparison of N-Methylation Selectivity with α-Halomethylsilanes
| α-Halomethylsilane | N1/N2 Selectivity |
| Chlorotrisisoproxysilane | 93:7 |
| Chloromethyl(methyl)dimethoxysilane | 88:12 |
Data derived from studies on pyrazole substrates demonstrating the impact of steric bulk on regioselectivity. acs.org
Formation of the Carboxamide Moiety at Position 3 (or 5)
The introduction of a carboxamide group at the C3 (or C5) position of the pyrazole ring is a key transformation in the synthesis of the target molecule. This functional group is a common feature in many biologically active pyrazole derivatives. nih.gov The synthesis of pyrazole-3-carboxamides generally involves multi-step sequences, often starting from precursors like 1,3-dicarbonyl compounds or through the functionalization of a pre-existing pyrazole ring. nih.govjst.go.jp
Carboxylation and Amidation Reactions of Pyrazole Carboxylic Acids
The synthesis of this compound frequently proceeds through a pyrazole-3-carboxylic acid intermediate. Furandiones are often used as versatile starting materials for the synthesis of pyrazole-3-carboxylic acids. nih.gov For instance, the reaction of a substituted furan-2,3-dione with a hydrazine derivative can yield the corresponding pyrazole-3-carboxylic acid. nih.gov
Once the pyrazole carboxylic acid is obtained, the formation of the amide bond is typically achieved through a two-step process. First, the carboxylic acid is "activated" to make it more reactive towards the amine. A standard method for activation is the conversion of the carboxylic acid to its corresponding acid chloride. nih.govtandfonline.comnih.gov This is commonly accomplished by treating the acid with thionyl chloride (SOCl₂), often in a solventless medium or a suitable inert solvent. nih.govtandfonline.com
The resulting pyrazole-3-carbonyl chloride is then reacted with the desired amine—in this case, methylamine—to form the N-methyl-pyrazole-3-carboxamide. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of pyridine. Alternatively, carbodiimide-mediated coupling reactions are widely used. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC) are used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to facilitate the direct coupling of the carboxylic acid with the amine, avoiding the need to form the acyl chloride. jst.go.jp
Advanced Amidation Protocols in Heterocyclic Chemistry
Modern organic synthesis has produced a variety of advanced amidation protocols that offer advantages over classical methods, including milder reaction conditions, higher yields, and broader substrate scope. These are particularly valuable in complex heterocyclic chemistry. beilstein-journals.org
For the synthesis of pyrazole carboxamides, uronium- or phosphonium-based coupling reagents are highly effective. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) facilitate efficient amide bond formation with minimal side reactions. peptide.com These reagents are particularly useful when dealing with sensitive substrates or for coupling sterically hindered components. peptide.com
Another advanced strategy is palladium-catalyzed aminocarbonylation. This methodology can be used to prepare pyrazole carboxamide derivatives, sometimes achieving excellent yields. The process involves the reaction of a pyrazole halide or triflate with carbon monoxide and an amine in the presence of a palladium catalyst. Furthermore, metal-free oxidative amidation represents an innovative approach. For example, pyrazole carbaldehydes can be reacted directly with amines in the presence of an oxidant like hydrogen peroxide to form the corresponding amide tether, offering a more direct route that avoids the pre-formation of a carboxylic acid. beilstein-journals.org
Table 2: Selected Advanced Coupling Reagents for Amidation
| Reagent | Class | Key Features |
| EDCI | Carbodiimide | Commonly used, water-soluble byproducts. |
| HBTU/TBTU | Aminium/Uronium | Very efficient, fast reaction times, reduced racemization with HOBt. peptide.com |
| PyAOP | Phosphonium | Highly effective, especially for hindered couplings. peptide.com |
| PyBOP | Phosphonium | Similar to PyAOP, widely used in peptide and heterocyclic synthesis. |
Green Chemistry Approaches and Sustainable Synthetic Methods for Pyrazole Derivatives
The principles of green chemistry, which aim to design chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. jetir.orgnih.govbenthamdirect.com Traditional methods for synthesizing pyrazole derivatives often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which pose significant environmental challenges. benthamdirect.comeurekaselect.comrawdatalibrary.net
Recent advancements focus on developing more environmentally benign protocols. researchgate.netresearchgate.net Key strategies include:
Use of Green Solvents: Water is an ideal green solvent, and numerous methods for pyrazole synthesis have been developed for aqueous media. thieme-connect.com Other sustainable options include ethanol, a renewable solvent, and polyethylene (B3416737) glycols (PEGs). jetir.orgresearchgate.net
Catalysis: The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green synthesis. Examples include ammonium (B1175870) chloride, ceric ammonium nitrate, and various supported catalysts like silica-supported sulfuric acid. jetir.orgthieme-connect.com
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound-assisted techniques can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. benthamdirect.comresearchgate.netmdpi.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together (mechanochemistry), represents a highly sustainable approach by eliminating solvent waste entirely. researchgate.netmdpi.com
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are inherently more efficient and atom-economical, as they combine several synthetic steps without isolating intermediates, thereby reducing waste and resource consumption. nih.govresearchgate.net
These green strategies are vital for the sustainable production of the pyrazole precursors required for synthesizing this compound. rawdatalibrary.netnih.gov
Challenges and Innovations in Scale-Up Synthesis of this compound Precursors
Transitioning a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, particularly for complex molecules like substituted nitro-pyrazoles. Key difficulties in the scale-up of precursors for this compound include:
Handling of Hazardous Reagents: The synthesis often involves nitration steps, which require the use of potent and hazardous nitrating agents like mixtures of nitric and sulfuric acid. nih.gov Managing the safety and environmental impact of these reagents on a large scale is a major concern.
Regioselectivity Control: Achieving consistent and high regioselectivity (e.g., in the N-methylation step) can be more difficult in large reactors where mixing and temperature control are less precise than in a lab flask.
Reaction Conditions: Many traditional synthetic protocols require harsh conditions, such as high temperatures or pressures, which are energy-intensive and pose safety risks at an industrial scale. benthamdirect.com
Purification: Isolating the final product with high purity can be complex and costly, often requiring multiple crystallization or chromatographic steps, which generate significant waste.
To address these challenges, chemical engineers and process chemists are exploring innovative solutions. The adoption of continuous flow reactors over traditional batch processing is a significant innovation. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, higher yields, and greater purity. For instance, scalable protocols using continuous flow reactors for similar syntheses have been shown to reduce reaction times from over 12 hours to just 2-4 hours, while increasing yields and achieving over 98% purity. The development of robust and recyclable catalysts also plays a crucial role in making the industrial synthesis more economically viable and sustainable.
Chemical Reactivity and Mechanistic Investigations of N Methyl 4 Nitro 1h Pyrazole 3 Carboxamide
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. Its reactivity in substitution reactions is influenced by the presence of these nitrogen atoms and other substituents on the ring. nih.govyoutube.com The electron-withdrawing nature of the nitrogen atoms generally deactivates the ring towards electrophilic attack, which typically occurs at the C4 position. youtube.com Conversely, the presence of electron-withdrawing groups, such as a nitro group, can activate the pyrazole ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org
In the case of N-Methyl-4-nitro-1H-pyrazole-3-carboxamide, the pyrazole ring is substituted with an N-methyl group, a nitro group at the C4 position, and a carboxamide group at the C3 position. The nitro group, being a strong electron-withdrawing group, significantly reduces the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org This deactivation towards electrophiles makes electrophilic substitution on the ring of this compound challenging.
Nucleophilic aromatic substitution, however, is a key reaction for this compound. The nitro group at the C4 position, along with the inherent electron-deficient nature of the pyrazole ring, facilitates the attack of nucleophiles. wikipedia.orglibretexts.org The position of the nitro group is critical; ortho and para positions relative to a leaving group strongly favor the SNAr mechanism by stabilizing the intermediate Meisenheimer-type adduct. wikipedia.orglibretexts.orgnih.gov In nitropyrazoles, the substituent on the N1 position can direct which nitro group is replaced in polynitrated pyrazoles. uni-muenchen.de For instance, in N-unsubstituted 3,4,5-trinitropyrazole, the nitro group at the C4 position is substituted, whereas N-substituted derivatives can lead to functionalization at the C5 position. uni-muenchen.de
Reactivity of the Nitro Group towards Nucleophiles and Reduction Reactions
The nitro group at the C4 position of this compound is a primary site for chemical transformations. It strongly activates the pyrazole ring for nucleophilic attack, and can itself be a target for substitution or reduction.
Nucleophilic Substitution of the Nitro Group:
The displacement of a nitro group by a nucleophile is a well-documented reaction in the chemistry of nitropyrazoles. researchgate.net In many instances, the nitro group can act as a leaving group, particularly when the pyrazole ring is activated by other electron-withdrawing substituents. For example, in 3,4-dinitropyrazoles, the nitro group at the 3- or 4-position can be selectively substituted by various nucleophiles. researchgate.net The regioselectivity of this substitution is influenced by the nature of the nucleophile and the other substituents on the pyrazole ring. researchgate.netresearchgate.net For instance, N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution at the 3-position with S-, O-, and N-nucleophiles. researchgate.net
Reduction of the Nitro Group:
The nitro group of nitropyrazoles can be readily reduced to an amino group. This transformation is a common strategy for the synthesis of aminopyrazoles, which are valuable intermediates in the preparation of various heterocyclic compounds and biologically active molecules. mdpi.com Several reducing agents can be employed for this purpose, including:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) and Raney nickel are effective catalysts for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-based Reagents: Tin(II) chloride (SnCl₂) and zinc (Zn) in acidic media are mild reagents that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
The reduction of the nitro group in nitropyrazoles to form the corresponding aminopyrazoles has been demonstrated in the synthesis of various pyrazole derivatives. researchgate.net
Transformations Involving the Carboxamide Functionality
The carboxamide group at the C3 position of this compound is another key functional group that can undergo a variety of chemical transformations. nih.govnih.govnih.govnih.gov These reactions provide avenues for further derivatization and structural modification of the molecule.
Hydrolysis and Derivatization Reactions of the Carboxamide Group
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups through various derivatization reactions.
Hydrolysis:
Hydrolysis of the carboxamide to a carboxylic acid can typically be achieved under acidic or basic conditions. This reaction would convert this compound to N-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Pyrazole carboxylic acids are themselves useful intermediates in organic synthesis. youtube.comnih.gov
Derivatization:
The carboxamide functionality offers several possibilities for derivatization. For instance, pyrazole carboxamides are key intermediates in the synthesis of various biologically active compounds. nih.govnih.govnih.gov The synthesis of novel pyrazole carboxamides is often achieved by reacting a pyrazole carbonyl chloride with various amines. nih.govnih.gov This suggests that the carboxamide group in this compound could potentially be derived from the corresponding carboxylic acid and methylamine (B109427), or it could be further reacted to form other derivatives. For example, some pyrazole carboxamides have been transformed into pyrazolo[1,5-a]pyrimidines. nih.gov
Reduction and Oxidation Reactions of the Carboxamide Moiety
The carboxamide group can also participate in reduction and oxidation reactions, although these are generally less common than hydrolysis or derivatization.
Reduction:
The reduction of a carboxamide group typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and leads to the formation of an amine. In the case of this compound, this would result in the formation of an aminomethyl group at the C3 position. However, the presence of the nitro group, which is also susceptible to reduction, would require careful selection of the reducing agent and reaction conditions to achieve selective reduction of the carboxamide.
Oxidation:
Direct oxidation of the carboxamide moiety is not a common transformation. However, oxidative processes can occur on other parts of the molecule. For instance, some derivatives of pyrazole undergo oxidation of side-chain alkyl groups to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄). youtube.com While this does not directly involve the carboxamide group, it highlights the potential for oxidative transformations on substituted pyrazoles.
Reactions at the N-Methyl Position and its Influence on Reactivity
The presence of the N-methyl group has a significant impact on the electronic properties and reactivity of the pyrazole ring. It prevents the annular tautomerism that is observed in N-unsubstituted pyrazoles. nih.gov This fixed substitution pattern can influence the regioselectivity of further reactions on the ring. The methyl group is an electron-donating group, which can slightly modulate the electron density of the pyrazole ring, although this effect is likely overshadowed by the strong electron-withdrawing nitro and carboxamide groups.
Direct reactions at the N-methyl position are generally challenging due to the stability of the C-H bonds. However, under certain conditions, such as radical reactions or reactions involving strong bases, functionalization of the methyl group could be envisioned. For instance, in a different system, a remote methyl group on a pyrazole derivative was oxidized to a CH₂OAc moiety in a redox disproportionation reaction. mdpi.com This suggests that under specific and often complex reaction pathways, the N-methyl group could potentially be functionalized.
The steric bulk of the N-methyl group can also influence the approach of reagents to the adjacent C5 position and the carboxamide group at C3, potentially affecting the rates and outcomes of reactions at these sites.
Cycloaddition Reactions and Pericyclic Processes Involving the Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle, can participate in various cycloaddition and pericyclic reactions, although its aromaticity often requires specific conditions or activated reaction partners. Pericyclic reactions are a class of concerted reactions involving a cyclic transition state where bond-making and breaking occur simultaneously. numberanalytics.commsu.edulibretexts.org They are categorized into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. numberanalytics.comstereoelectronics.org The outcome of these reactions is often dictated by the conservation of orbital symmetry, which can be analyzed using Frontier Molecular Orbital (FMO) theory. libretexts.orgstereoelectronics.org
For the pyrazole core in this compound, the potential for such reactions is influenced by its electronic properties. The electron-withdrawing nitro group at the C4 position and the carboxamide group at C3 significantly modulate the electron density of the π-system.
Cycloaddition Reactions: [3+2] cycloadditions are a prominent class of reactions for five-membered heterocycles. mdpi.com In the context of pyrazole synthesis, 1,3-dipolar cycloadditions are fundamental, for instance, the reaction of nitrile imines with alkenes or alkynes. nih.govresearchgate.netwikipedia.org While the pyrazole ring in the target molecule is already formed, it can potentially act as a dipolarophile in reactions with 1,3-dipoles, although its aromaticity makes this less favorable compared to non-aromatic alkenes.
More relevant is the potential for the pyrazole ring to be constructed via cycloaddition, which provides a route to derivatives. For example, 1,3,4,5-tetrasubstituted pyrazoles can be synthesized with complete regioselectivity through the 1,3-dipolar cycloaddition of nitrile imines with α-bromocinnamaldehyde, which serves as an alkyne surrogate. nih.gov The reaction proceeds through a bromopyrazoline intermediate that aromatizes by losing HBr. nih.gov Similarly, reactions between diarylnitrylimines and nitroalkenes have been studied, showing that the process can proceed via a single-step mechanism to form nitro-functionalized pyrazolines. mdpi.com
Catalyst-free [3+2] cycloadditions have been reported between stabilized N,N-cyclic azomethine imines and 3-nitrobenzofurans, indicating the utility of the nitro group in activating substrates for such reactions. rsc.org This suggests that the nitro-substituted pyrazole core might undergo cycloadditions with highly reactive dipoles.
Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic processes that involve the formation or cleavage of a ring. numberanalytics.comlibretexts.org While less common for intact aromatic pyrazoles, photochemical induction can sometimes facilitate such transformations. Studies on terarylenes containing a pyrazole bridge have shown that UV-induced 6π-electrocyclization of the associated 1,3,5-hexatriene (B1211904) system can be a potential reaction pathway, although in some cases, other photoreactions like ring contraction may dominate. nih.gov For this compound, an electrocyclic reaction would require the presence of a conjugated polyene system attached to the pyrazole ring, which is not intrinsically present.
The table below summarizes representative cycloaddition reactions relevant to the formation of substituted pyrazole cores.
| Dipole | Dipolarophile | Conditions | Product Class | Ref. |
| Nitrile Imine | α-Bromocinnamaldehyde | Triethylamine, rt | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |
| Diarylnitrylimine | (E)-2-aryl-1-cyano-1-nitroethene | Nitromethane (solvent) | 5-Nitro-substituted Δ²-isoxazoline | mdpi.com |
| Diazoalkane | Alkyne | N/A | Pyrazole | researchgate.net |
| N,N-Cyclic Azomethine Imine | 3-Nitrobenzofuran | Catalyst-free, mild | Benzofuro-condensed pyrazolo[1,2-a]pyrazole | rsc.org |
Metal-Catalyzed Transformations of this compound
Transition-metal catalysis offers powerful tools for the functionalization of heterocyclic scaffolds like pyrazole. rsc.orgresearchgate.net These methods provide efficient routes to complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. rsc.orgnih.gov For a substituted pyrazole such as this compound, these transformations can be directed to specific positions on the ring.
Cross-coupling reactions are a cornerstone of modern organic synthesis, typically involving the reaction of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex. In the context of pyrazoles, Suzuki-Miyaura, Chan-Lam, and other coupling reactions are widely used to introduce aryl, alkyl, or other functional groups.
The presence of a nitro group, as in this compound, presents unique opportunities and challenges. While traditional cross-coupling relies on pre-functionalized (e.g., halogenated) pyrazoles, recent advances have enabled the direct use of nitroarenes as coupling partners. acs.org Palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes proceeds via oxidative addition to the Ar–NO₂ bond, expanding the scope of accessible substrates. acs.org
For pyrazole systems, copper-catalyzed N-arylation of C-nitroazoles with arylboronic acids (a Chan-Lam type reaction) has been shown to be an effective method for synthesizing N-aryl-C-nitroazoles. beilstein-journals.orgnih.gov For example, 3(5)-nitropyrazole and 4-nitropyrazole can be coupled with various arylboronic acids in good yields using a copper catalyst. beilstein-journals.orgresearchgate.net This reactivity is pertinent to the N-H tautomers of nitropyrazoles but less so for the already N-methylated target compound.
A more relevant strategy for functionalizing the pyrazole core of the title compound would involve creating a handle, such as a halogen, for subsequent cross-coupling. However, an alternative approach involves the direct C-C coupling of a bromonitropyrazole. A notable example is the Suzuki cross-coupling reaction between 4-bromo-3,5-dinitro-1H-pyrazole and 4-chlorophenylboronic acid, which serves as a key step in creating thermally stable energetic materials. researchgate.net This highlights the viability of using halogenated nitropyrazoles in palladium-catalyzed cross-coupling reactions.
The table below presents examples of cross-coupling reactions involving nitropyrazole derivatives.
| Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Ref. |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C coupled biaryl | researchgate.net |
| 3(5)-Nitropyrazole | Phenylboronic acid | Copper salt, NaOH, air | N-Aryl-C-nitroazole | beilstein-journals.org |
| 4-Nitropyrazole | Phenylboronic acid | Copper salt, NaOH, air | N-Phenyl-4-nitropyrazole | beilstein-journals.orgnih.gov |
Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov For the pyrazole ring, C-H functionalization can be directed to form new C-C and C-heteroatom bonds. rsc.org The regioselectivity of these reactions is governed by the inherent electronic properties of the pyrazole ring and the directing ability of existing substituents.
In pyrazoles, the C5-H bond is generally the most acidic and susceptible to deprotonation-metalation pathways, while the C4 position is the most nucleophilic and prone to electrophilic aromatic substitution. researchgate.net The presence of an electron-withdrawing group at the C4 position, such as the nitro group in this compound, enhances the acidity of the C5-H bond, making it a prime target for C-H activation. rsc.org
A divergent and regioselective approach for the C5-arylation of 4-nitro-1H-pyrazoles has been developed using transition-metal catalysis, demonstrating a convenient method for functionalizing this pharmacologically relevant scaffold. acs.org Palladium catalysts are commonly employed for C-H alkylation, such as introducing allyl and benzyl (B1604629) groups at the C5 position. rsc.org Rhodium(III) catalysts have also been utilized for regioselective C-H activation and annulation to build fused heterocyclic systems. researchgate.net
A systematic study identified a palladium-pivalate system as highly effective for the intermolecular C-H arylation of pyrazoles, with a reactivity order of C5 > C4 >> C3. nih.gov This low reactivity of the C3 position is a significant challenge for functionalizing the this compound at the position adjacent to the two nitrogen atoms. Strategies to overcome this often involve complex directing group or protection/deprotection sequences. nih.gov For instance, a dual Au/Ag catalytic system has been proposed for the C4-arylation of pyrazoles via a cross-dehydrogenative coupling mechanism. rsc.org
| Reaction Type | Pyrazole Position | Catalyst System | Key Features | Ref. |
| C5-Arylation | C5 | Palladium/Pivalate | High regioselectivity for C5 over C3/C4. | nih.gov |
| C5-Alkylation | C5 | Palladium | Effective with electron-withdrawing groups at C4. | rsc.org |
| C4-Arylation | C4 | Au/Ag dual catalyst | Cross-dehydrogenative coupling. | rsc.org |
| C-H Annulation | C4/C5 | Rhodium(III) | Synthesis of polycyclic heterocycles. | rsc.orgresearchgate.net |
Photochemical and Electrochemical Reactivity Studies of Nitropyrazoles
The presence of a nitro group on an aromatic ring introduces rich photochemical and electrochemical behavior. Aromatic nitro compounds are known to undergo various photoreactions upon UV irradiation, including photodissociation, photo-redox reactions, and nitro-nitrite rearrangements. researchgate.net
Photochemical Reactivity: The nitro group generally provides fast intersystem crossing (ISC) channels, leading to short-lived excited singlet states and efficient population of triplet states. researchgate.net For nitropyrazoles, UV irradiation can lead to various transformations. While 6π-electrocyclization is a known photochemical process for some polycyclic systems involving pyrazoles, it is not always the dominant pathway. nih.gov In a study of terarylenes with pyrazole and allomaltol fragments, UV irradiation resulted in a ring contraction of the pyranone ring rather than the expected electrocyclization. nih.gov
A reagent-free "photo-click" strategy has been developed for converting tetrazoles into pyrazolines using UV light to generate nitrile imine dipoles in situ, which are then trapped by dipolarophiles. worktribe.com While this applies to the synthesis of the ring, it underscores the utility of photochemical methods in heterocyclic chemistry. The functionalization of the N-H bond in nitropyrazoles can be achieved via photochemical means. nih.gov For instance, 1-amino-4-nitropyrazole can undergo a Mannich reaction with trinitroethanol. nih.gov The synthesis of certain nitropyrazoles, such as 4-nitro-1-(trinitromethyl)-pyrazoles, can be achieved through a destructive nitration process. nih.gov
Electrochemical Reactivity: Electrochemical methods offer a green and efficient way to functionalize organic molecules. researchgate.net For pyrazole derivatives, electrooxidative functionalization has been used to form C-Cl, C-Br, C-I, and C-S bonds. researchgate.net An efficient and environmentally friendly electrochemical method for the oxidative selective halogenation of pyrazolones has been developed to produce 4-halopyrazolones without the need for external oxidants or metals. rsc.org This indicates that the pyrazole core is amenable to electrochemical modification. The electrochemical properties of nitropyrazoles are also utilized in analytical methods, where polarography can be used for the selective determination of nitroazole compounds in reaction mixtures. researchgate.net Metal complexes derived from pyrazole carboxylic acids have also been shown to possess electrocatalytic properties, for example, in the oxygen evolution reaction (OER). rsc.org
Theoretical and Computational Chemistry of N Methyl 4 Nitro 1h Pyrazole 3 Carboxamide
Electronic Structure and Molecular Orbital Analysis
Computational quantum methods are essential for elucidating the electronic characteristics of pyrazole (B372694) systems. The arrangement of electrons and orbitals dictates the molecule's stability, reactivity, and spectroscopic properties. For N-Methyl-4-nitro-1H-pyrazole-3-carboxamide, the presence of a nitro group (electron-withdrawing), a methyl group (electron-donating), and a carboxamide group creates a complex electronic environment within the pyrazole ring.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jcsp.org.pk A smaller gap suggests higher reactivity and better electron delocalization. jcsp.org.pk
In pyrazole-carboxamide derivatives, the distribution of HOMO and LUMO is typically spread across the molecule, though specific substituents can localize these orbitals. jcsp.org.pk For instance, in some pyrazole-carboxamides, the HOMO is delocalized over the entire molecule, while the LUMO might be concentrated on specific moieties like a naphthyl group. jcsp.org.pk For this compound, the strong electron-withdrawing nature of the nitro group at the C4 position is expected to significantly lower the energy of the LUMO, concentrating it on the pyrazole ring and the nitro group itself. This would make the molecule a good electron acceptor at that site. The HOMO, conversely, would be influenced by the methyl and carboxamide groups.
Theoretical calculations on various pyrazole derivatives provide insight into typical HOMO-LUMO energy values. jcsp.org.pk These calculations help in understanding the intramolecular charge transfer (ICT) properties of the molecule. jcsp.org.pk
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (DFT B3LYP/6-31G)*
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrazole-Carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole-Carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 |
| Pyrazole-Carboxamide Derivative 3 | -5.63 | -1.41 | 4.22 |
| Pyrazole-Carboxamide Derivative 4 | -5.67 | -1.79 | 3.88 |
Data is illustrative of pyrazole-carboxamide systems as reported in theoretical studies. jcsp.org.pk
A smaller HOMO-LUMO gap, as seen in Derivative 4, suggests a higher propensity for electronic transitions and potentially greater reactivity. jcsp.org.pk The specific energies for this compound would require dedicated DFT calculations but are expected to reflect a relatively high energy gap, indicative of a stable compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. aip.orgresearchgate.net The MEP surface visualizes the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, the MEP surface would likely show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxamide group. These sites are the most likely points for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atom on the pyrazole ring nitrogen (if present as the 1H-tautomer) and the hydrogens of the N-methyl group would exhibit positive potential. The pyrazole ring itself contains a pyrrole-type nitrogen that donates electrons and a pyridine-type nitrogen that withdraws electrons, creating a nuanced potential distribution across the ring. researchgate.net The presence of the powerful electron-withdrawing nitro group further polarizes the molecule, enhancing the positive potential on adjacent ring carbons and making them more susceptible to nucleophilic attack. researchgate.net
Conformational Analysis and Tautomerism Studies of Pyrazoles
The three-dimensional structure and potential for isomerism are key aspects of pyrazole chemistry, influencing how these molecules interact with their environment. nih.gov
The amide bond (C-N) in the carboxamide group has a partial double bond character due to resonance, which results in a significant rotational barrier. researchgate.netresearchgate.net This restricted rotation can lead to the existence of different conformers (rotamers), often designated as cis and trans or exo and endo, depending on the orientation of the carbonyl group relative to the pyrazole ring. researchgate.netmdpi.com
The height of this rotational barrier can be determined experimentally using dynamic NMR spectroscopy and calculated using computational methods. researchgate.netresearchgate.net For amides attached to aromatic rings, the barrier is influenced by steric hindrance and electronic effects from substituents on the ring. researchgate.net In this compound, steric interactions between the carboxamide group and the adjacent nitro group at the C4 position could influence the preferred conformation and the energy required for rotation. FT-IR spectra of similar compounds in different solvents have shown equilibria that can be attributed to conformational changes involving the cis/trans arrangement of the amide group relative to the pyrazole ring. mdpi.com
Pyrazoles that are unsubstituted at the N1 position can exist as two different annular tautomers, which can interconvert via proton transfer. nih.gov This tautomerism is a critical feature that affects the molecule's chemical reactivity and biological function. nih.gov The relative stability of these tautomers is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the solvent environment. mdpi.comresearchgate.net
Theoretical studies, often using methods like MP2 or DFT, are employed to calculate the energy difference between tautomers. researchgate.net Research has shown that electron-withdrawing groups (like COOH or a nitro group) tend to favor the N1-H tautomer, where the substituent is at position 3 or 5. mdpi.comresearchgate.net Conversely, electron-donating groups can stabilize the N2-H tautomer. researchgate.net For a pyrazole with both an ester/amide group and a nitro group, the preferred tautomer generally has the lone pair of the pyrazole nitrogen closer to the more electron-withdrawing substituent. mdpi.com In the case of a 3-carboxamide and 4-nitro pyrazole, this would suggest a complex interplay influencing the tautomeric preference.
Solvents also play a crucial role. Polar solvents and the formation of intermolecular hydrogen bonds can lower the energy barrier for proton transfer, potentially shifting the equilibrium between tautomers. nih.govmdpi.com
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the properties of pyrazole derivatives. aip.orgnih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of a wide range of properties, including vibrational frequencies (IR spectra), NMR chemical shifts, and electronic characteristics. nih.goveurjchem.com
DFT studies on pyrazole systems have been used to:
Investigate Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and determine the most favorable pathway. researchgate.net
Predict Regioselectivity: In reactions like N-alkylation, pyrazoles offer multiple potential reaction sites. DFT calculations of properties like Mulliken charges and Fukui functions can help predict which nitrogen atom is more likely to be attacked by an electrophile. dntb.gov.ua
Analyze Electronic Properties: As discussed, DFT is the method of choice for calculating HOMO-LUMO energies and generating MEP surfaces to understand reactivity. aip.orgresearchgate.netnih.gov
Correlate Structure with Activity: In medicinal chemistry, DFT is used to calculate quantum global reactivity descriptors (e.g., chemical hardness, electrophilicity) which can be correlated with observed biological activity. dntb.gov.uaresearchgate.net
Reaction Pathway Elucidation and Transition State Calculations
The synthesis of this compound involves several reaction steps, the pathways of which can be elucidated using computational chemistry. Theoretical calculations are crucial for understanding the mechanisms of pyrazole ring formation, nitration, and functional group interconversion.
General Synthetic Pathways: The formation of the core pyrazole structure can be achieved through various synthetic routes, often involving [3+2] cycloaddition reactions. mdpi.com For instance, the reaction between a diazomethane (B1218177) derivative and a substituted alkene can lead to a pyrazoline, which can be subsequently oxidized to the aromatic pyrazole. Another common method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.com
For this compound, a plausible synthetic route, which can be modeled computationally, involves:
Formation of a pyrazole-3-carboxylate precursor: This can be synthesized from a compound like furan-2,3-dione and a hydrazine, which is then converted to its acid chloride. researchgate.net
Nitration of the pyrazole ring: The pyrazole ring is susceptible to electrophilic substitution. The nitration typically occurs at the C4 position using a mixture of nitric and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. nih.govnih.gov
Amidation: The pyrazole-3-carboxylic acid or its ester derivative is reacted with methylamine (B109427) to form the N-methyl-carboxamide group.
Transition State Calculations: Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of these reactions. By locating the transition state (TS) structures—the highest energy point along the reaction coordinate—chemists can understand the feasibility of a proposed mechanism. For each step, such as the approach of the nitronium ion to the pyrazole ring, a specific transition state geometry can be calculated.
Activation Energies and Reaction Rate Predictions
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. Computational chemistry provides powerful tools for estimating these barriers, which are essential for predicting reaction rates.
Calculating Activation Energies: Using quantum mechanical methods like DFT, the energies of the reactant molecules and the transition state structure are calculated. The difference between these two values gives the activation energy. For example, DFT calculations have been used to estimate the activation energies for the N-alkylation of pyrazole, revealing how the nature of the alkylating agent can influence the reaction pathway by altering the stability of the transition states. wuxibiology.com Studies on pyrazole isomerization have shown that activation Gibbs energies can be very high (55-70 kcal/mol), and these calculated values align well with experimental findings from high-temperature synthesis. nih.gov
A hypothetical reaction energy profile for the nitration of a pyrazole precursor is shown below.
Table 1: Illustrative Reaction Energy Profile Components for Pyrazole Nitration
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Pyrazole + NO₂⁺) | 0 |
| 2 | Transition State | +15 to +25 (Illustrative Ea) |
| 3 | Products (Nitropyrazole + H⁺) | -10 (Illustrative ΔH) |
Note: The values are illustrative and represent typical ranges for electrophilic aromatic substitution.
Reaction Rate Prediction: The Arrhenius equation connects the activation energy to the reaction rate constant (k): k = A * exp(-Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the temperature. By calculating Ea, chemists can predict how the reaction rate will change with temperature. For competing reactions, such as nitration at different positions or N1 vs. N2 alkylation, the ratio of products can be predicted by comparing their respective activation energies. A difference of just a few kcal/mol in activation energy can lead to a significant preference for one product over another. wuxibiology.com For instance, a 3 kcal/mol energy difference can result in a product ratio of approximately 1:70 at 80 °C. wuxibiology.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules. eurasianjournals.comnih.gov
Intermolecular Interactions: The structure of this compound features several functional groups capable of forming specific intermolecular interactions:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These can form strong hydrogen bonds with other molecules, including water or amino acid residues in a protein active site. The pyrazole ring nitrogens can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The polar nitro group (NO₂) and amide group (CONH) create significant dipole moments in the molecule, leading to dipole-dipole interactions.
MD simulations of pyrazole derivatives have been used to explore their binding stability within protein active sites. nih.govnih.govajchem-a.com These studies analyze the trajectory of the molecule over time, monitoring key parameters like Root Mean Square Deviation (RMSD) to assess conformational stability and the persistence of intermolecular contacts, such as hydrogen bonds. ajchem-a.comresearchgate.net For instance, a study of 4-nitro-N-1H-pyrazol-3-ylbenzamide, a structurally similar compound, involved MD simulations to understand its stability when docked with a viral protease. nih.gov Such simulations reveal that specific residues can form stable hydrogen bonds and hydrophobic interactions, anchoring the molecule in place. nih.govresearchgate.net
Table 2: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner Example |
| Amide N-H | Hydrogen Bond Donor | Water (Oxygen), Carbonyl Oxygen |
| Amide C=O | Hydrogen Bond Acceptor | Water (Hydrogen), Amine Hydrogen |
| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine |
| Nitro Group | Dipole-Dipole, H-Bond Acceptor | Polar residues, Water |
| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Water (Hydrogen), Amide Hydrogen |
Quantitative Structure-Reactivity Relationships (QSRR) for Pyrazole Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the chemical reactivity of a series of compounds based on their molecular structures. While no specific QSRR models for this compound are documented, the principles can be applied to predict its reactivity based on studies of related pyrazole derivatives. nih.govresearchgate.net
Methodology: QSRR modeling involves several steps:
Data Set Compilation: A set of pyrazole derivatives with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is assembled.
Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed reactivity.
Validation: The predictive power of the model is tested using an external set of compounds not used in the model-building process.
For pyrazole derivatives, QSRR can be used to predict various aspects of their reactivity, such as their susceptibility to electrophilic or nucleophilic attack. Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electrophilicity indices, are often used as descriptors in QSRR models. researchgate.net A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity).
By calculating these descriptors for this compound, its reactivity could be predicted using an established QSRR model for nitrated pyrazoles. The strong electron-withdrawing nature of the nitro group at the C4 position is expected to significantly lower the LUMO energy, making the ring less susceptible to further electrophilic attack but potentially more susceptible to nucleophilic attack.
Advanced Spectroscopic Property Predictions from Theoretical Calculations (e.g., NMR, IR, UV-Vis)
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules. Methods like DFT for NMR and IR spectra, and Time-Dependent DFT (TD-DFT) for UV-Vis spectra, provide a powerful complement to experimental measurements. bohrium.commdpi.com
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the N-methyl protons, the pyrazole ring proton, and the various carbon atoms. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the adjacent ring proton and carbons. jocpr.comarpgweb.com
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |
| Pyrazole C-H | 8.5 - 9.0 | 110 - 120 | Deshielded by adjacent N and NO₂ |
| N-CH₃ | 3.0 - 3.5 | 25 - 30 | Standard methyl attached to nitrogen |
| C=O | - | 160 - 165 | Typical amide carbonyl |
| C-NO₂ | - | 145 - 155 | Strongly deshielded by nitro group |
| Pyrazole C-CONH₂ | - | 135 - 145 | Deshielded by N and C=O |
Note: These values are illustrative, based on data for similar substituted nitropyrazoles and calculated using DFT methods. bohrium.comjocpr.comnih.gov
IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds. DFT calculations can predict these vibrational modes, which helps in assigning the peaks in an experimental spectrum. researchgate.netjocpr.com For this compound, key predicted vibrational frequencies would include:
N-H stretch (amide): ~3300-3400 cm⁻¹
C-H stretch (methyl): ~2900-3000 cm⁻¹
C=O stretch (amide): ~1680-1700 cm⁻¹
N-O stretch (nitro, asymmetric): ~1520-1560 cm⁻¹
N-O stretch (nitro, symmetric): ~1340-1380 cm⁻¹
C-N stretch and ring vibrations: In the fingerprint region (<1500 cm⁻¹)
UV-Vis Spectroscopy: TD-DFT is the standard method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.netmdpi.com The calculations provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths. The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyrazole system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. The presence of the nitro and carbonyl chromophores conjugated with the pyrazole ring would likely lead to absorptions in the UV region.
Applications of N Methyl 4 Nitro 1h Pyrazole 3 Carboxamide in Advanced Organic Synthesis
N-Methyl-4-nitro-1H-pyrazole-3-carboxamide as a Building Block for Complex Heterocycles
The structure of this compound is inherently suited for its role as a foundational unit in the synthesis of elaborate heterocyclic systems. mdpi.commsesupplies.com The pyrazole (B372694) core itself is a stable aromatic ring, but the attached functional groups, particularly the nitro group, can be chemically modified to facilitate the annulation of additional rings. This process is fundamental to creating fused, spiro, and bridged heterocyclic structures, which are of significant interest in materials science and medicinal chemistry. chim.itscirp.org
A primary application of pyrazole derivatives is in the construction of fused heterocyclic systems. The most common strategy involves the chemical reduction of the nitro group at the C4 position of this compound to an amino group. cijournal.ru The resulting intermediate, 4-amino-N-methyl-1H-pyrazole-3-carboxamide, is a bifunctional molecule poised for cyclocondensation reactions. chim.it
This aminopyrazole can react with various 1,3-bielectrophilic reagents to form a new ring fused to the pyrazole core. For instance, reaction with β-ketoesters or enaminones can lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, respectively. chim.itekb.egekb.eg These fused systems are prominent in many biologically active compounds. ekb.eg The general approach allows for the generation of a wide variety of fused pyrazoles by simply changing the cyclizing agent.
Table 1: Examples of Fused Heterocycles Synthesized from Aminopyrazole Precursors
| Starting Aminopyrazole | Reagent | Fused System | Reference |
| 5-Aminopyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | ekb.egekb.eg |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | chim.it |
| 5-Amino-4-arylpyrazole | Nitrous Acid (intramolecular) | Pyrazolo[3,4-c]cinnoline | researchgate.net |
Derivatization for Spiro- and Bridged Pyrazole Systems
Beyond simple fusion, this compound can be a precursor for more intricate three-dimensional structures like spiro- and bridged systems. Spirocyclic compounds, where two rings share a single atom, are of particular interest in drug design. After reduction to its amino derivative, the compound can participate in multicomponent reactions to form spiro-heterocycles. scirp.org For example, a one-pot condensation involving the aminopyrazole, an isatin (B1672199) derivative, and a 1,3-dicarbonyl compound can yield complex spiro[indoline-pyrazoloquinoline] systems. scirp.org The versatility of this approach allows for the creation of diverse molecular scaffolds by varying the reaction components. ekb.eg
Role in Multicomponent Reactions for Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. jocpr.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate large libraries of structurally diverse compounds for high-throughput screening. jocpr.comgrafiati.com
The derivative of this compound, specifically the 4-amino analogue, is an ideal candidate for use in MCRs. scirp.org Its nucleophilic amino group can react with aldehydes and isocyanides in reactions like the Ugi or Passerini reactions. This capability enables the rapid assembly of diverse pyrazole-based compounds. mdpi.com The generation of chemical diversity is crucial for discovering new molecules with potential applications in pharmaceuticals and materials science. jocpr.comnih.gov
Precursor in the Synthesis of Nitro-Reduced Pyrazole Derivatives
The nitro group at the C4 position is arguably the most significant functional handle on the this compound molecule for synthetic diversification. Its reduction to other nitrogen-containing functional groups, primarily the amino group, is a key gateway to a vast range of subsequent chemical transformations. cijournal.runih.gov
The conversion of the 4-nitro group to a 4-amino group is a standard and highly useful transformation. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reducing agents (e.g., SnCl₂ in HCl). The resulting compound, 4-amino-N-methyl-1H-pyrazole-3-carboxamide, is a versatile intermediate. chim.it
Aminopyrazoles are recognized as privileged structures in medicinal chemistry and serve as essential building blocks for a wide range of biologically active molecules. mdpi.comresearchgate.net The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures. cijournal.rumdpi.com Its presence significantly enhances the synthetic potential of the pyrazole scaffold, making it a cornerstone for creating libraries of novel compounds for drug discovery. scirp.orgmdpi.com
Once the 4-aminopyrazole derivative is formed, the amino group can be converted into a diazonium salt (R-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). researchgate.net Pyrazole-4-diazonium salts are highly reactive intermediates that can undergo a variety of transformations.
These transformations include:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo dyes. researchgate.net
Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups.
Intramolecular Cyclization: If a suitable nucleophilic group is present elsewhere in the molecule, the diazonium salt can undergo intramolecular cyclization to form a new fused ring system. For example, an appropriately positioned aryl group can lead to the formation of a pyrazolo[3,4-c]cinnoline ring system. researchgate.netconicet.gov.ar
Table 2: Potential Transformations of Diazonium Salts Derived from Aminopyrazoles
| Reaction Type | Reagent(s) | Product Type | Reference |
| Azo Coupling | Activated Aromatic Compound | Arylazo-pyrazole | researchgate.net |
| Intramolecular Cyclization | Heat or Acid | Fused Heterocycle (e.g., Pyrazolocinnoline) | researchgate.netconicet.gov.ar |
| Hydro-dediazoniation | Reducing Agent | Deaminated Pyrazole | conicet.gov.ar |
This reactivity makes the diazonium salt a pivotal intermediate, enabling access to a wide range of pyrazole derivatives that would be difficult to synthesize through other routes.
Utilization in Materials Science Precursors
This compound holds potential as a precursor in the synthesis of advanced materials, particularly energetic materials. The presence of the nitro group and the nitrogen-rich pyrazole ring are key indicators of its energetic potential. Nitropyrazoles are a well-established class of compounds used as intermediates in the development of novel high-performance energetic materials. rsc.orgnih.gov The aim in this field is to create materials that are not only powerful but also possess low sensitivity to stimuli such as impact and friction, ensuring safer handling and storage.
The synthesis of energetic materials often involves the introduction of multiple nitro groups or other explosophoric moieties onto a central scaffold. The this compound molecule can serve as a foundational building block for more complex, highly nitrated energetic compounds. nih.gov For instance, the pyrazole ring can be further functionalized, or the existing functional groups can be modified to enhance the energetic properties of the final material. Research into nitropyrazole derivatives has shown that they can be precursors to melt-castable explosives, a desirable characteristic for certain industrial and military applications. mdpi.com
While direct studies on the polymerization of this compound are not extensively documented, its functional groups suggest a theoretical potential for incorporation into polymeric structures. The carboxamide group could potentially participate in polymerization reactions, leading to the formation of specialized polymers with high thermal stability or other desirable material properties, influenced by the presence of the nitro-pyrazole moiety.
Table 1: Potential Contributions of Structural Features of this compound to Materials Science
| Structural Feature | Potential Application in Materials Science | Rationale |
| Nitro Group (-NO2) | Precursor for energetic materials | Increases the oxygen balance and energy content of the molecule. |
| Pyrazole Ring | Core for energetic materials, thermally stable polymers | Nitrogen-rich heterocyclic scaffold contributing to high energy and thermal stability. |
| N-Methylcarboxamide Group | Polymer synthesis, modification of solubility | Provides a site for potential polymerization and influences intermolecular interactions. |
Role in Supramolecular Chemistry and Non-Covalent Interactions (Theoretical and Experimental)
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. northwestern.edunih.gov this compound is an excellent candidate for studies in this area due to its array of functional groups capable of forming various non-covalent bonds. These interactions are crucial in crystal engineering, where the aim is to design and synthesize solid-state structures with desired properties.
Hydrogen Bonding: The primary non-covalent interaction expected for this compound is hydrogen bonding. The amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group provides two strong hydrogen bond acceptors (O-N-O). Additionally, the pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Crystal structure analyses of similar pyrazole derivatives have revealed extensive networks of intermolecular hydrogen bonds, such as O-H···N and C-H···O interactions, which play a significant role in the stability of the crystal lattice. researchgate.net In the case of this compound, it is conceivable that the amide N-H could form a hydrogen bond with the nitro group of an adjacent molecule or the pyrazole nitrogen, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
π-π Stacking Interactions: The pyrazole ring is an aromatic heterocycle and can therefore participate in π-π stacking interactions. These interactions, arising from the attractive forces between the electron clouds of aromatic rings, are another key factor in the self-assembly of molecules in the solid state. mdpi.com In nitropyrazole systems, these stacking interactions can be influenced by the presence of the electron-withdrawing nitro group. Studies on related compounds have shown that π-π stacking, in conjunction with hydrogen bonding, can significantly impact the density and detonation properties of energetic materials. rsc.org The parallel stacking of pyrazole rings can lead to a more compact and stable crystal structure.
Table 2: Predicted Non-Covalent Interactions in this compound
| Type of Interaction | Participating Functional Groups | Expected Supramolecular Motif |
| Hydrogen Bonding | Amide (N-H, C=O), Nitro (-NO2), Pyrazole (N) | Chains, sheets, or 3D networks |
| π-π Stacking | Pyrazole Ring | Stacked columnar structures |
| Dipole-Dipole Interactions | Nitro Group, Amide Group | Ordered molecular arrangements |
The combination of these non-covalent interactions makes this compound a molecule of significant interest for crystal engineering and the design of functional organic materials where precise control over the solid-state architecture is desired.
Future Research Directions and Emerging Paradigms in N Methyl 4 Nitro 1h Pyrazole 3 Carboxamide Chemistry
Development of Novel Catalytic Transformations for Sustainable Synthesis
The future synthesis of N-Methyl-4-nitro-1H-pyrazole-3-carboxamide and related compounds will heavily rely on the development of green and sustainable catalytic methods. nih.gov The goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.govresearchgate.net Research is moving towards the use of recyclable catalysts, green solvents, and renewable energy sources to minimize the environmental footprint of pyrazole (B372694) synthesis. nih.govresearchgate.net
Key areas of development include:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal nanoparticles on supports like silica (B1680970) or zirconia, offers significant advantages in terms of reusability and ease of product purification. encyclopedia.puboiccpress.com For instance, catalysts like Mn/ZrO2 and nano-thin film Ag/TiO2 have demonstrated high efficacy in the synthesis of pyranopyrazole derivatives, a related heterocyclic system. encyclopedia.pub Future work could adapt these catalysts for the specific nitration and amidation reactions required for this compound.
Biocatalysis: Enzymes and whole-cell systems present an attractive green alternative to traditional chemical catalysts, offering high selectivity under mild reaction conditions. Research into identifying or engineering enzymes for the regioselective synthesis of functionalized pyrazoles is a promising avenue.
Photocatalysis: Utilizing light energy to drive chemical reactions offers a sustainable approach to synthesis. researchgate.net Photocatalytic methods can enable transformations under mild conditions, reducing the need for high temperatures and harsh reagents. researchgate.net
| Catalyst Type | Advantages | Potential Application in Pyrazole Synthesis |
| Heterogeneous Catalysts (e.g., metal oxides, supported nanoparticles) | Reusable, easy to separate from reaction mixture, stable. encyclopedia.puboiccpress.com | Nitration, C-H functionalization, cyclization reactions. |
| Organocatalysts (e.g., pyrrolidine-acetic acid) | Metal-free, often low toxicity, can provide stereocontrol. mdpi.com | Asymmetric synthesis of chiral pyrazole derivatives. |
| Photocatalysts (e.g., semiconductor materials, dyes) | Uses light as a renewable energy source, mild reaction conditions. researchgate.net | Redox-neutral transformations, radical-mediated reactions. |
Exploration of Less-Explored Reactivity Pathways and Stereoselective Synthesis
To expand the chemical space accessible from the this compound core, researchers are investigating novel reactivity patterns and developing methods for stereoselective synthesis.
Regio- and Chemoselective Functionalization: Achieving precise control over the position of substituents on the pyrazole ring is a significant challenge. Future research will focus on developing methods for the selective functionalization of specific C-H bonds of the pyrazole core. nih.gov The use of directing groups and tailored catalysts will be crucial for achieving high regioselectivity in reactions such as arylation, alkylation, and halogenation. nih.govorganic-chemistry.org
Stereoselective Synthesis: The creation of chiral pyrazole derivatives is of great interest, particularly for applications in medicinal chemistry. The development of catalytic asymmetric methods for the synthesis of enantiomerically pure N-substituted pyrazoles is a key research direction. nih.gov For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes has been shown to produce both (E)- and (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, a strategy that could be adapted for related systems. nih.gov
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis. thieme.de Future work will likely explore the use of novel diazo precursors and alkyne coupling partners to access a wider range of substituted pyrazoles with high regioselectivity. thieme.de
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an essential tool for understanding and predicting the behavior of molecules. eurasianjournals.com In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.
Predicting Reaction Outcomes: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility and selectivity of synthetic transformations. eurasianjournals.comresearchgate.net This allows for the rational design of experiments and the optimization of reaction conditions, saving time and resources.
Understanding Reactivity: Molecular modeling techniques can elucidate the electronic properties of the pyrazole ring and predict sites of electrophilic and nucleophilic attack. nih.gov This knowledge is crucial for designing selective functionalization strategies. For instance, modeling can help understand the reactivity landscapes of pyrazole derivatives, identifying the most reactive sites for chemical modification. nih.gov
Designing Novel Derivatives: Computational screening of virtual libraries of pyrazole derivatives can help identify compounds with desired properties, such as specific biological activities or material characteristics. nih.gov Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity of pyrazole derivatives to biological targets. eurasianjournals.comnih.gov
| Computational Method | Application in Pyrazole Chemistry |
| Density Functional Theory (DFT) | Elucidating electronic structure, predicting reactivity, modeling reaction mechanisms. eurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Exploring conformational space, studying dynamic behavior, simulating interactions with biological targets. eurasianjournals.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of pyrazole derivatives based on their structure. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering enhanced control, safety, and scalability. mdpi.comgalchimia.com The application of these technologies to the synthesis of this compound and its analogs holds significant promise.
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comresearchgate.net This is particularly advantageous for handling potentially hazardous reagents or highly exothermic reactions that can be involved in nitration processes. researchgate.net
Scalability and Efficiency: Continuous flow processes can be easily scaled up to produce larger quantities of material, which is crucial for industrial applications. galchimia.com The integration of in-line purification and analysis can streamline the entire synthetic workflow, making it more efficient. galchimia.com
Automated Library Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of pyrazole derivatives, accelerating the discovery of new compounds with desired properties. cam.ac.ukrsc.org This high-throughput approach is invaluable for drug discovery and materials science research. researchgate.netrsc.org
Opportunities in Sustainable Chemistry and Resource Efficiency for Pyrazole Synthesis
The principles of sustainable chemistry and resource efficiency are becoming increasingly important in chemical synthesis. researchgate.netjetir.org For the synthesis of this compound, this translates to developing processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Atom Economy: Synthetic methods with high atom economy, where most of the atoms from the starting materials are incorporated into the final product, are highly desirable. nih.gov Multicomponent reactions, which combine three or more reactants in a single step, are a powerful strategy for improving atom economy in pyrazole synthesis. researchgate.net
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of chemical processes. researchgate.net Solvent-free reaction conditions, where possible, represent an even more sustainable approach. researchgate.net
Energy Efficiency: The use of energy-efficient techniques like microwave irradiation and ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. encyclopedia.pubresearchgate.net
Q & A
Basic: What are the standard synthetic routes for N-Methyl-4-nitro-1H-pyrazole-3-carboxamide and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation reactions and carboxamide formation. For example:
- Intermediate Preparation : Start with substituted pyrazole precursors (e.g., 5-chloro-1-aryl-pyrazole intermediates) and activate carboxyl groups using coupling agents like EDCI/HOBt in DMF .
- Coupling Reactions : React intermediates with amines or other nucleophiles under mild conditions (room temperature, 30 min stirring) to form carboxamides. Triethylamine is often used as a base .
- Purification : Use preparative TLC or recrystallization (e.g., ethanol) to isolate products. Yields range from 62–71%, with characterization via -NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
